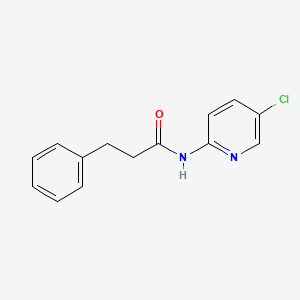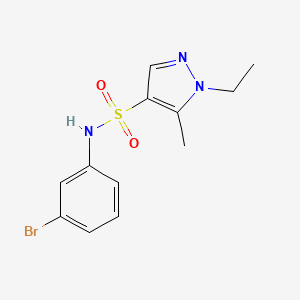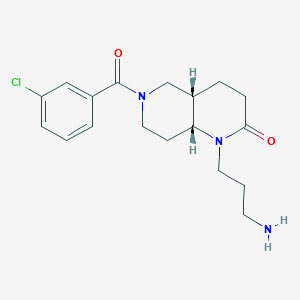![molecular formula C10H13N3OS B5325051 N-cyclopropyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5325051.png)
N-cyclopropyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide, also known as CP-690,550, is a small molecule drug that has been extensively researched for its potential therapeutic effects. CP-690,550 is a selective inhibitor of Janus kinase 3 (JAK3), a protein kinase that plays a crucial role in the immune system.
Mécanisme D'action
N-cyclopropyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide selectively inhibits JAK3, a protein kinase that plays a crucial role in the immune system. JAK3 is involved in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound can reduce the signaling of these cytokines and prevent the activation of T cells, B cells, and natural killer cells. This leads to a reduction in inflammation and autoimmune responses.
Biochemical and Physiological Effects
This compound has been shown to have potent immunosuppressive effects in vitro and in vivo. In animal studies, this compound has been shown to reduce the severity of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has also been studied for its potential use in preventing organ rejection in transplant patients.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has several advantages for lab experiments, including its high potency and selectivity for JAK3. However, this compound also has limitations, including its poor solubility in water and its potential for off-target effects. This compound can also have variable effects in different animal models, which can make it difficult to extrapolate results to humans.
Orientations Futures
There are several future directions for research on N-cyclopropyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide. One area of research is the development of new JAK3 inhibitors with improved pharmacokinetic properties and reduced off-target effects. Another area of research is the identification of new therapeutic applications for this compound, including its potential use in treating other autoimmune diseases and cancer. Finally, there is a need for further research on the long-term safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide involves several steps, including the reaction of 4-methyl-2-pyrimidinylthiol with cyclopropylamine to form N-cyclopropyl-4-methyl-2-pyrimidinylthioacetamide. This intermediate is then reacted with chloroacetyl chloride to produce this compound. The final product is purified by recrystallization to obtain this compound in a high yield.
Applications De Recherche Scientifique
N-cyclopropyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been extensively studied for its potential therapeutic effects in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK3 plays a crucial role in the immune system, and its inhibition by this compound can lead to a reduction in inflammation and autoimmune responses. This compound has also been studied for its potential use in preventing organ rejection in transplant patients.
Propriétés
IUPAC Name |
N-cyclopropyl-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-7-4-5-11-10(12-7)15-6-9(14)13-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMISABIVQINRAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816000 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-hydroxyethyl)-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5324974.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5324980.png)
![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5325000.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5325005.png)
![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B5325011.png)

![N-benzyl-3-{[(2-methoxyethyl)(methyl)amino]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5325029.png)
![1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-phenylpiperazine](/img/structure/B5325035.png)


![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5325069.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide hydrochloride](/img/structure/B5325081.png)
![ethyl (4-{[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5325085.png)